

# Application Notes and Protocols for the Synthesis of Enterocin from Deoxyenterocin

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## Compound of Interest

Compound Name: Deoxyenterocin

Cat. No.: B15602271

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## Introduction

Enterocin is a polyketide natural product with significant antibiotic activity, originally isolated from *Streptomyces* species.<sup>[1][2]</sup> Its complex tricyclic structure has made it a target of interest for both biosynthetic and synthetic chemists. A key late-stage step in the biosynthesis of enterocin is the conversion of its precursor, 5-deoxyenterocin.<sup>[2][3]</sup> This document provides detailed information and protocols relevant to the enzymatic conversion of 5-deoxyenterocin to enterocin, a critical step for understanding its biosynthesis and for the potential chemoenzymatic synthesis of enterocin and its analogs.

## Biosynthetic Pathway Overview

Enterocin is synthesized via a type II polyketide synthase (PKS) pathway.<sup>[1]</sup> The biosynthesis begins with a benzoyl-CoA starter unit, derived from phenylalanine, and seven extender units of malonyl-CoA.<sup>[1][4][5][6]</sup> A series of enzymatic reactions, including Claisen condensations and ketoreductions, lead to a linear polyketide intermediate. A pivotal flavoenzyme, EncM, catalyzes an oxidative Favorskii-like rearrangement to construct the characteristic tricyclic core of the molecule.<sup>[1][7]</sup> Following this, O-methylation by EncK yields 5-deoxyenterocin.<sup>[1][2]</sup> The final step in the proposed biosynthesis is the stereoselective hydroxylation of 5-deoxyenterocin at the C5 position, catalyzed by the cytochrome P450 monooxygenase, EncR, to yield enterocin.<sup>[1][2][7]</sup>

## Quantitative Data Summary

While specific kinetic data for the enzymatic conversion of **deoxyenterocin** to enterocin is not extensively available in the public domain, the following table summarizes the molecular properties of the precursor and the final product.

Compound	Chemical Formula	Molecular Weight (g/mol)	CAS Number
Deoxyenterocin	C22H20O9	428.4	108605-51-2[8]
Enterocin	C22H20O10	444.4	Not Available

## Experimental Protocols

### Protocol 1: In Vitro Enzymatic Conversion of 5-Deoxyenterocin to Enterocin

This protocol describes a general method for the in vitro enzymatic conversion of 5-**deoxyenterocin** to enterocin using the cytochrome P450 hydroxylase, EncR.

Materials:

- **5-Deoxyenterocin**
- Recombinant EncR (cytochrome P450 hydroxylase)
- NADPH
- A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Reaction vials
- Incubator/shaker
- HPLC system for analysis

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
  - Buffer (to a final volume of 100  $\mu$ L)
  - **5-Deoxyenterocin** (dissolved in a suitable solvent like DMSO, final concentration typically in the  $\mu$ M range)
  - NADPH (final concentration of 1 mM)
  - Recombinant EncR enzyme (concentration to be optimized, e.g., 1-10  $\mu$ M)
- Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 1-4 hours) with gentle shaking.
- Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solvent, such as ice-cold methanol or acetonitrile.
- Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
- Analysis: Transfer the supernatant to an HPLC vial and analyze the conversion of **5-deoxyenterocin** to enterocin using a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient and UV detection).

#### Notes:

- The optimal concentrations of the substrate, enzyme, and cofactor, as well as the incubation time and temperature, may need to be determined empirically.
- Control reactions lacking the enzyme or NADPH should be included to confirm that the conversion is enzyme-dependent.

## Protocol 2: Heterologous Expression and Purification of EncR

This protocol outlines a general procedure for the production of the EncR enzyme in a heterologous host, such as *E. coli*.

#### Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression vector containing the encR gene with a purification tag (e.g., His-tag)
- LB medium and appropriate antibiotics
- IPTG (isopropyl  $\beta$ -D-1-thiogalactopyranoside)
- Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
- Ni-NTA affinity chromatography column
- Wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM)
- Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM)
- SDS-PAGE analysis reagents

#### Procedure:

- Transformation: Transform the *E. coli* expression strain with the EncR expression vector.
- Culture Growth: Inoculate a starter culture of the transformed *E. coli* and grow overnight. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

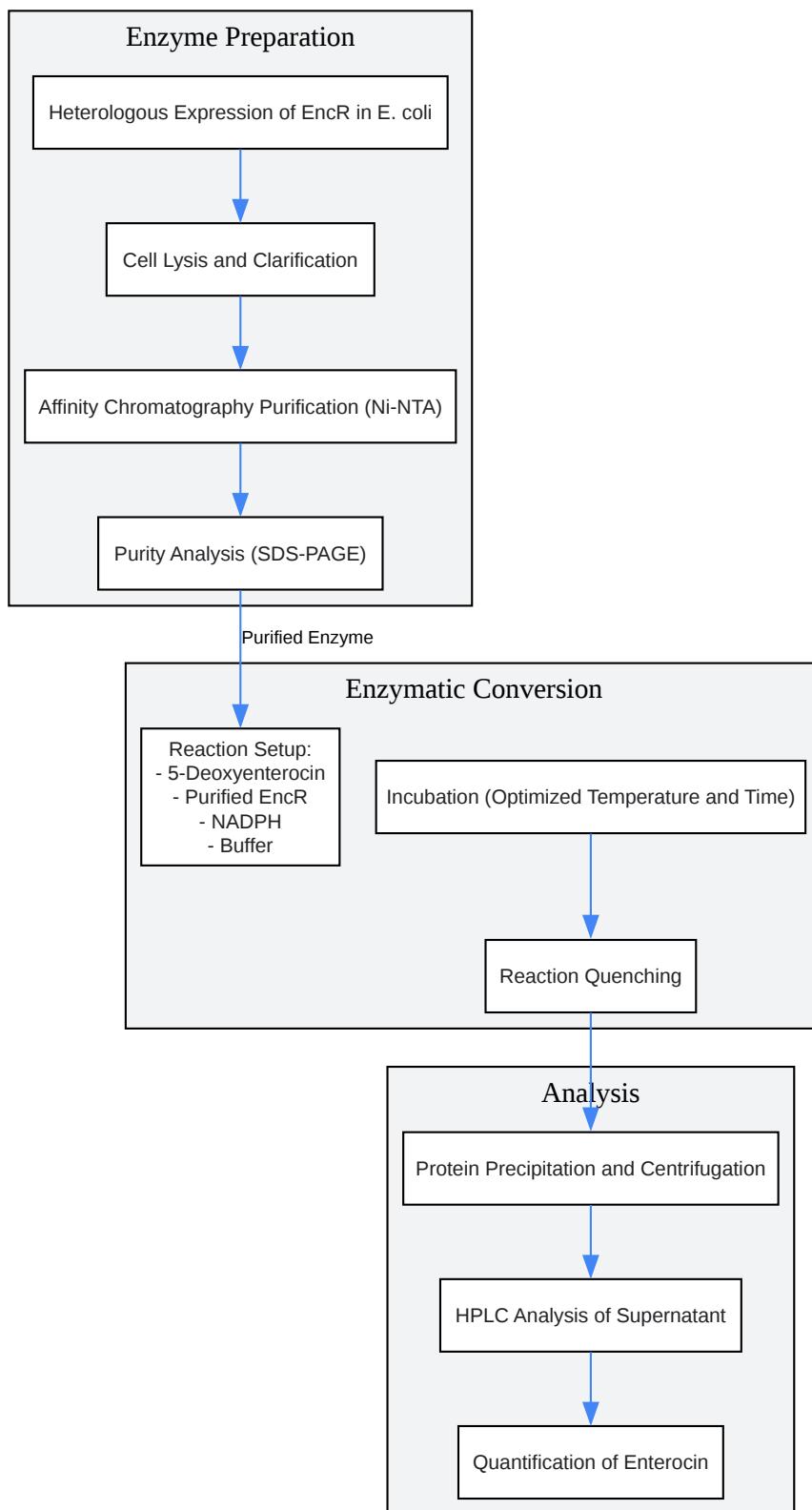
- Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged EncR protein with elution buffer.
- Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the EncR enzyme.

## Visualizations



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Caption: Biosynthetic pathway from phenylalanine to enterocin.

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Caption: Experimental workflow for enterocin synthesis.

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